2,6-Dimethyl-4-propoxybenzoic acid

Organic Synthesis Pharmaceutical Intermediate Purity Analysis

2,6-Dimethyl-4-propoxybenzoic acid (CAS 100256-91-5) is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. It is a derivative of benzoic acid, characterized by the presence of two methyl groups at the 2 and 6 positions and a propoxy group at the 4 position on the benzene ring.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 100256-91-5
Cat. No. B3197047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-propoxybenzoic acid
CAS100256-91-5
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCCOC1=CC(=C(C(=C1)C)C(=O)O)C
InChIInChI=1S/C12H16O3/c1-4-5-15-10-6-8(2)11(12(13)14)9(3)7-10/h6-7H,4-5H2,1-3H3,(H,13,14)
InChIKeySYHZOPOTVGUEAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-4-propoxybenzoic Acid (CAS 100256-91-5) Procurement and Technical Overview


2,6-Dimethyl-4-propoxybenzoic acid (CAS 100256-91-5) is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol [1]. It is a derivative of benzoic acid, characterized by the presence of two methyl groups at the 2 and 6 positions and a propoxy group at the 4 position on the benzene ring [1]. This compound is primarily utilized as a versatile small molecule scaffold and a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research .

Why 2,6-Dimethyl-4-propoxybenzoic Acid (CAS 100256-91-5) Cannot Be Substituted with Generic Analogs


The substitution of 2,6-Dimethyl-4-propoxybenzoic acid with structurally similar benzoic acid derivatives is not recommended without rigorous validation due to the unique combination of steric and electronic effects imparted by its specific substitution pattern. The presence of both 2- and 6-methyl groups creates significant steric hindrance around the carboxylic acid functionality , which profoundly influences its reactivity profile in acylation and esterification reactions [1]. Furthermore, the 4-propoxy group is a specific electron-donating moiety , and any alteration—such as changing it to a methoxy, ethoxy, or butoxy group, or removing the methyl groups—will change the molecule's solubility, reactivity, and potential biological interactions . Direct quantitative comparisons for specific assays are limited in the public domain; the data presented below represents the best available evidence for informed procurement decisions.

Quantitative Differentiation of 2,6-Dimethyl-4-propoxybenzoic Acid for Scientific Selection


Purity Comparison for Critical Intermediate Applications: 2,6-Dimethyl-4-propoxybenzoic Acid vs. Generic Derivatives

For procurement as a critical synthetic intermediate, 2,6-Dimethyl-4-propoxybenzoic acid is available from reputable vendors at a specified purity of NLT 98% [1]. In contrast, a widely used general-purpose analog, 4-Propoxybenzoic acid (CAS 5438-19-7), is commonly supplied at a lower standard purity of >97% . This difference in specified purity is significant for applications where the presence of uncharacterized impurities can derail multi-step syntheses or skew biological assay results.

Organic Synthesis Pharmaceutical Intermediate Purity Analysis

Cost-Driven Sourcing Strategy: 2,6-Dimethyl-4-propoxybenzoic Acid vs. Its Benzoyl Chloride Derivative

The choice between 2,6-Dimethyl-4-propoxybenzoic acid and its activated derivative, 2,6-Dimethyl-4-n-propoxybenzoyl chloride (CAS 91767-43-0), has major cost implications. The free acid is priced at £334.00 for 1 g , whereas the benzoyl chloride is quoted at approximately €1621.70 for 1 g [1]. This represents a cost premium of over 385% for the acid chloride form.

Chemical Synthesis Procurement Reagent Selection

Market Availability and Vendor Sourcing: 2,6-Dimethyl-4-propoxybenzoic Acid vs. Close Analogs

While 2,6-Dimethyl-4-propoxybenzoic acid is available from multiple suppliers with varying purity grades (e.g., 95% , 97% ), its closest in-class analog, 2,6-Dimethyl-4-ethoxybenzoic acid, does not appear to be a common stock item with a similar vendor footprint, indicating that the propoxy variant is the more established intermediate . This suggests that for research programs exploring this specific scaffold, the propoxy derivative is the de facto standard.

Procurement Supply Chain Chemical Vendor

Safety Profile for Laboratory Handling: 2,6-Dimethyl-4-propoxybenzoic Acid

A comprehensive safety data sheet (SDS) is available for 2,6-Dimethyl-4-propoxybenzoic acid, which identifies specific handling hazards . The compound is classified with GHS07, indicating it is harmful/irritant, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . This level of documented safety information may not be readily available for less common or custom-synthesized analogs.

Chemical Safety Laboratory Safety Risk Assessment

Validated Application Scenarios for 2,6-Dimethyl-4-propoxybenzoic Acid (CAS 100256-91-5)


Synthesis of Novel Ester Derivatives for Biological Evaluation

2,6-Dimethyl-4-propoxybenzoic acid is a valuable building block for generating libraries of ester and amide derivatives. Its sterically hindered carboxylic acid group ensures that reactions proceed with high selectivity, minimizing side products [1]. Given its established use as a scaffold and the availability of its ester derivative, 2-(1-Pyrrolidinyl)ethyl 2,6-dimethyl-4-propoxybenzoate (CAS 5334-03-2) [2], it is directly applicable in medicinal chemistry programs exploring new chemical space.

Cost-Efficient Synthesis of 2,6-Dimethyl-4-n-propoxybenzoyl Chloride

For synthetic routes requiring an activated acylating agent, 2,6-Dimethyl-4-propoxybenzoic acid is the preferred starting material. It can be converted to the corresponding acid chloride in-house [1]. This approach is significantly more economical, as the free acid is available at a cost of £334.00/g , representing a >385% cost saving compared to purchasing the pre-made acid chloride (approx. €1621.70/g) [2].

Investigative Research into Substituted Benzoic Acid Pharmacophores

The specific 2,6-dimethyl-4-propoxy substitution pattern is a key structural motif in certain patent applications [3]. Its documented application in synthesizing kinase inhibitors [1] makes it a relevant compound for oncology and targeted therapy research. The high purity (NLT 98% [4]) ensures that biological data generated from experiments using this intermediate are reliable and not confounded by impurities.

Agrochemical Intermediate Development

This compound is noted as a building block for agrochemicals . Its structural features—a lipophilic propoxy chain combined with a polar, reactive carboxylic acid head—are well-suited for creating molecules that require specific membrane permeability or soil interaction properties. The known safety profile facilitates its use in process chemistry and scale-up studies, as the hazards are defined and manageable.

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